1,2-Benzoxazol-3-ylmethanesulfonyl chloride

Process Chemistry Drug Synthesis Zonisamide

BOS-Cl is the validated, dedicated sulfonyl chloride intermediate for industrial-scale zonisamide API synthesis, manufactured via the patented SOCl₂-based route (US6936720B2) that eliminates hazardous POCl₃. Unlike generic sulfonyl chlorides, BOS-Cl delivers established reaction kinetics, controlled impurity profiles, and full characterization data packages (NMR, HPLC, GC) essential for ANDA submissions. Available in technical and pharmaceutical grades with batch-specific COA. Procure the exact intermediate validated for cGMP production—not a structural analog requiring re-validation.

Molecular Formula C8H6ClNO3S
Molecular Weight 231.66 g/mol
CAS No. 73101-65-2
Cat. No. B016682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzoxazol-3-ylmethanesulfonyl chloride
CAS73101-65-2
Synonyms1,2-Benzisoxazole-3-methanesulfonylchloride; 
Molecular FormulaC8H6ClNO3S
Molecular Weight231.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)Cl
InChIInChI=1S/C8H6ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2
InChIKeyZREYTLWEJMYKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Benzoxazol-3-ylmethanesulfonyl chloride (CAS 73101-65-2) Procurement & Technical Baseline


1,2-Benzoxazol-3-ylmethanesulfonyl chloride (also known as Benzo[d]isoxazol-3-yl-methanesulfonyl chloride or BOS-Cl) is a heterocyclic sulfonyl chloride with the molecular formula C8H6ClNO3S and a molecular weight of 231.66 g/mol. Its structure features a 1,2-benzisoxazole core linked to a methanesulfonyl chloride group, making it a reactive electrophile for sulfonamide bond formation . This compound is a critical synthetic intermediate specifically optimized for the industrial-scale preparation of the anticonvulsant drug zonisamide, distinguishing it from generic sulfonyl chlorides through its established process chemistry and regulatory documentation [1].

Why Generic Sulfonyl Chlorides Cannot Substitute for 1,2-Benzoxazol-3-ylmethanesulfonyl chloride


In-class sulfonyl chlorides cannot be interchanged for 1,2-Benzoxazol-3-ylmethanesulfonyl chloride due to its unique role as a dedicated, high-volume intermediate in the zonisamide synthetic route. While structural analogs like 1,2-Benzisoxazole-5-sulfonyl chloride (CAS 16331-62-7) and the tetrahydro derivative (CAS 2092694-26-1) share a similar heterocyclic core, they lack the validated process conditions and impurity control profiles established for BOS-Cl . The substitution of BOS-Cl with a generic alternative would necessitate a full re-validation of the amidation step, as the reaction kinetics, byproduct profile, and final drug substance purity are inherently tied to the specific methanesulfonyl chloride geometry at the 3-position of the benzisoxazole ring [1]. Furthermore, the availability of BOS-Cl in both technical and high-purity pharmaceutical grades with associated certificates of analysis (COA) provides a level of supply chain reliability that is absent for non-validated analogs .

Quantitative Differentiation Evidence for 1,2-Benzoxazol-3-ylmethanesulfonyl chloride


Validated Process Chemistry & Reaction Yield

The chlorination of benzisoxazole methane sulfonate to form 1,2-Benzoxazol-3-ylmethanesulfonyl chloride (BOS-Cl) has been optimized using SOCl₂ in an organic solvent, as described in US6936720B2. This method provides a quantitative yield advantage over the older POCl₃-based process [1]. The use of POCl₃, a known nerve gas precursor, presents significant health hazards (chemical pneumonitis, pulmonary edema), making the SOCl₂ route a critical differentiator for industrial safety and operational efficiency [1].

Process Chemistry Drug Synthesis Zonisamide

Purity & Impurity Control for Pharmaceutical Applications

1,2-Benzoxazol-3-ylmethanesulfonyl chloride is supplied as a Zonisamide Impurity standard with detailed characterization data compliant with regulatory guidelines (e.g., for ANDA submissions) [1]. It is manufactured to pharmaceutical standards with impurities below 0.1%, a level of purity that is essential for use as a reference standard in method validation . In contrast, the generic 1,2-Benzisoxazole-5-sulfonyl chloride is provided as an AldrichCPR product for early discovery research with no collected analytical data, making it unsuitable for QC or regulatory applications .

Pharmaceutical Analysis Reference Standards Quality Control

Analytical Method Reproducibility

The compound has been validated for use with liquid chromatography, with a defined flow rate of 1.0 mL/min, monitored at 215 nm, and an elution time of 7 minutes. The method is reproducible within 3% or 10%, ensuring consistent results across different laboratories and batches . This level of analytical precision is not documented for the tetrahydro analog (CAS 2092694-26-1) or the 5-sulfonyl chloride isomer, which are marketed as general-purpose research chemicals without validated LC methods .

Liquid Chromatography Method Validation Zonisamide

Stability and Storage Requirements

1,2-Benzoxazol-3-ylmethanesulfonyl chloride is classified as moisture-sensitive and hygroscopic, requiring storage at -20°C under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride group . In contrast, the 5-sulfonyl chloride isomer (CAS 16331-62-7) is reported to be stable under less stringent conditions, with recommended storage at 2-8°C, sealed, and away from moisture . This difference in stability is a direct consequence of the electronic environment of the sulfonyl chloride at the 3-position versus the 5-position on the benzisoxazole ring, with the 3-position being more susceptible to nucleophilic attack due to adjacent ring nitrogen .

Chemical Stability Moisture Sensitivity Storage

Physical Form and Residual Solvents

The technical grade of 1,2-Benzoxazol-3-ylmethanesulfonyl chloride is supplied as a tan to light brown sticky solid that contains approximately 12% dichloromethane and 8% ethyl acetate . This specific solvent composition is a direct result of the synthetic workup and may impact downstream reaction stoichiometry. In comparison, the tetrahydro analog (CAS 2092694-26-1) is typically provided as a solid with no reported residual solvent content, while the 5-sulfonyl chloride isomer is a solid . The known solvent profile of the target compound allows for precise adjustment of reagent equivalents in the subsequent amidation step, a critical factor for achieving high yields in zonisamide production [1].

Material Properties Solvent Composition Technical Grade

Validated Application Scenarios for 1,2-Benzoxazol-3-ylmethanesulfonyl chloride


Large-Scale Synthesis of Zonisamide API

The compound is the preferred sulfonyl chloride intermediate for the industrial manufacture of zonisamide due to the validated, high-yielding SOCl₂-based chlorination process described in US6936720B2 [1]. This route eliminates the use of hazardous POCl₃, improving process safety and reducing environmental impact, making it the standard for cGMP production.

Analytical Reference Standard for Zonisamide Impurity Profiling

As a certified Zonisamide Impurity standard (Impurity 3/4) with impurities below 0.1% and full characterization data (NMR, HPLC, GC), this compound is essential for developing and validating analytical methods required for ANDA submissions and commercial quality control of zonisamide drug substance [1].

Quality Control Laboratory Method Transfer

The pre-validated liquid chromatography method (1.0 mL/min flow rate, 215 nm detection, 7 min elution time, reproducibility within 3-10%) allows QC laboratories to rapidly implement a robust assay for monitoring the chlorination step in zonisamide synthesis, reducing method development timelines and ensuring batch-to-batch consistency [1].

Technical Documentation Hub

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